Omethoate-d3
Overview
Description
Omethoate-d3 is a deuterium-labeled analog of omethoate, an organophosphorus insecticide. It is a colorless to pale yellow oily liquid that is soluble in various organic solvents such as alcohols, ethers, and ketones, but insoluble in water . This compound is primarily used in agricultural research, particularly in the study of insecticide residues and their effects on crops and the environment .
Preparation Methods
Omethoate-d3 is typically synthesized using deuterium gas or through a deuteration reaction. The deuteration reaction involves reacting methyl carbamate with sodium deuteride under suitable reaction conditions . This process replaces the hydrogen atoms in the compound with deuterium, resulting in the formation of this compound.
Chemical Reactions Analysis
Omethoate-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form its oxo-analog, which is more toxic to acetylcholinesterase.
Hydrolysis: In alkaline aqueous solutions, this compound decomposes rapidly, while it is highly stable in acidic solutions.
Substitution: this compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents, bases, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Omethoate-d3 is widely used in scientific research for various applications, including:
Mechanism of Action
Omethoate-d3 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to the accumulation of acetylcholine, causing continuous activation of the post-synaptic neuron or muscle, which can result in neurotoxicity and death of the organism . The molecular targets involved in this mechanism include the active site of acetylcholinesterase and the acetylcholine receptors.
Comparison with Similar Compounds
Omethoate-d3 is similar to other organophosphorus insecticides such as dimethoate and malathion. it is unique due to its deuterium labeling, which makes it particularly useful in research applications where isotopic labeling is required . Other similar compounds include:
Dimethoate: Another organophosphorus insecticide that also inhibits acetylcholinesterase but lacks the deuterium labeling.
This compound’s uniqueness lies in its isotopic labeling, which allows for more precise analytical and research applications.
Biological Activity
Omethoate-d3 is a deuterated analog of omethoate, an organophosphorus pesticide widely used in agriculture. Its primary biological activity stems from its role as an acetylcholinesterase (AChE) inhibitor , which leads to neurotoxic effects in both target pests and non-target organisms, including humans. This article delves into the biological activity of this compound, detailing its mechanisms, effects, and relevant research findings.
This compound inhibits acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the synaptic cleft. The inhibition results in the accumulation of acetylcholine, causing prolonged stimulation of cholinergic receptors, leading to:
- Neurotoxicity : Excessive acetylcholine can cause symptoms such as muscle spasms, paralysis, and ultimately death in pests.
- Potential Human Health Risks : Similar mechanisms can lead to adverse effects in humans, including respiratory distress and neurological symptoms.
Comparative Analysis with Other Organophosphates
To better understand this compound's unique properties, a comparison with other organophosphate compounds is presented below:
Compound | Chemical Formula | Unique Features |
---|---|---|
Omethoate | C5H12NO4PS | Parent compound; effective against various pests |
Dimethoate | C5H12NO3PS | Metabolite of omethoate; similar mode of action |
Malathion | C10H19O6PS2 | Broader spectrum insecticide; less toxic metabolites |
Chlorpyrifos | C10H11Cl2NO3PS | Persistent organic pollutant; banned in many regions |
This compound | CHDNOPS | Deuterated form allows for precise tracking |
The isotopic labeling in this compound enables researchers to trace its behavior in biological systems more accurately than its non-deuterated counterparts.
Case Study: Toxicity Assessment
A study assessed the short-term toxicity of omethoate on various animal models. Key findings included:
- Inhibition of ChE Activity : Studies indicated significant inhibition of plasma and red blood cell (RBC) AChE activity at doses as low as 2.3 mg/m³.
- Clinical Signs : Symptoms such as muscle spasms were observed at higher doses (20 mg/kg bw/d) in dermal studies conducted on rabbits .
Long-Term Exposure Studies
Long-term studies have demonstrated chronic effects associated with repeated exposure to this compound:
- Subchronic Studies : Rats exposed to varying concentrations showed a clear dose-response relationship regarding AChE inhibition. The no-observed-effect level (NOEL) was determined to be 0.96 mg/m³ based on AChE activity measurements .
- Carcinogenicity Studies : In a two-year study involving dietary administration of omethoate, increased mortality was noted at higher doses without significant clinical signs or treatment-related effects on hematology tests .
Environmental Impact and Metabolism
Research has indicated that this compound undergoes metabolic transformations that can alter its biological activity. Key points include:
- Metabolic Pathways : Studies have shown that omethoate can be metabolized into dimethoate and other metabolites through cytochrome P450 enzymes, affecting its toxicity profile .
- Environmental Persistence : The deuterated form may exhibit different degradation rates compared to non-deuterated forms, impacting its environmental persistence and bioaccumulation potential.
Properties
IUPAC Name |
2-dimethoxyphosphorylsulfanyl-N-(trideuteriomethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO4PS/c1-6-5(7)4-12-11(8,9-2)10-3/h4H2,1-3H3,(H,6,7)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXOQEXFMJCDPG-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSP(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)CSP(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO4PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676083 | |
Record name | O,O-Dimethyl S-{2-[(~2~H_3_)methylamino]-2-oxoethyl} phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189510-77-7 | |
Record name | O,O-Dimethyl S-{2-[(~2~H_3_)methylamino]-2-oxoethyl} phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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